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Compound of Interest

Compound Name: 1,2,3-Tribromobutane

Cat. No.: B13810187 Get Quote

An In-Depth Technical Guide to the Chemical and Physical Properties of 1,2,3-
Tribromobutane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical

properties of 1,2,3-tribromobutane (CAS No. 632-05-3), a halogenated hydrocarbon of

interest in synthetic organic chemistry.[1][2][3] This document is intended for researchers,

scientists, and professionals in drug development who require detailed information on this

compound for their work.

Chemical Identity and Structure
1,2,3-Tribromobutane is a saturated acyclic hydrocarbon containing three bromine atoms.[1]

[2][3] Its structure consists of a four-carbon chain with bromine atoms attached to the first,

second, and third carbon atoms.[1][2][3]

Table 1: Chemical Identifiers for 1,2,3-Tribromobutane
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Identifier Value

CAS Number 632-05-3[1][2][3]

Molecular Formula C₄H₇Br₃[1][2][3]

Molecular Weight 294.81 g/mol [1][2][3]

IUPAC Name 1,2,3-tribromobutane[2]

InChI
InChI=1S/C4H7Br3/c1-3(6)4(7)2-5/h3-

4H,2H2,1H3[2][3]

InChIKey HKTNRDJXZCCMGH-UHFFFAOYSA-N[2][3]

SMILES CC(Br)C(Br)CBr[2]

Physicochemical Properties
The following tables summarize the key physical and chemical properties of 1,2,3-
tribromobutane. Much of the available data is based on computational models.

Table 2: Physical Properties of 1,2,3-Tribromobutane

Property Value Unit Source

Boiling Point 488.52 K
Joback Calculated

Property

Melting Point 284.24 K
Joback Calculated

Property

Density

Refractive Index

LogP (Octanol/Water

Partition Coefficient)
2.928

Crippen Calculated

Property

Water Solubility

(log10WS)
-3.02 mol/L

Crippen Calculated

Property
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Table 3: Thermodynamic Properties of 1,2,3-Tribromobutane

Property Value Unit Source

Enthalpy of Formation

(Gas, ΔfH°gas)
-57.46 kJ/mol

Joback Calculated

Property

Gibbs Free Energy of

Formation (ΔfG°)
20.88 kJ/mol

Joback Calculated

Property

Enthalpy of Fusion

(ΔfusH°)
14.92 kJ/mol

Joback Calculated

Property

Enthalpy of

Vaporization (ΔvapH°)
43.03 kJ/mol

Joback Calculated

Property

Reactivity and Chemical Behavior
The reactivity of 1,2,3-tribromobutane is primarily dictated by the presence of three carbon-

bromine bonds. The bromine atoms are good leaving groups, making the compound

susceptible to nucleophilic substitution and elimination reactions. The presence of bromine

atoms on adjacent carbons (vicinal) and on a primary and secondary carbon allows for complex

reaction pathways.

The reactivity of the bromine atoms is influenced by their position on the carbon chain. The

primary bromine at the C1 position is generally more susceptible to SN2 reactions than the

secondary bromines at C2 and C3 due to less steric hindrance. Elimination reactions, such as

dehydrobromination, are also possible and can lead to the formation of various brominated

butenes.

Experimental Protocols
While specific experimental protocols for the synthesis of 1,2,3-tribromobutane are not

extensively detailed in the literature, a plausible synthetic route involves the bromination of an

appropriate unsaturated precursor. A representative protocol for the synthesis via the

bromination of crotyl bromide is provided below.

Representative Synthesis of 1,2,3-Tribromobutane from Crotyl Bromide
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This protocol describes a general procedure for the electrophilic addition of bromine to crotyl

bromide (1-bromo-2-butene).

Materials:

Crotyl bromide (1-bromo-2-butene)

Bromine (Br₂)

Carbon tetrachloride (CCl₄) or other inert solvent

Sodium thiosulfate solution (aqueous, 5%)

Sodium bicarbonate solution (aqueous, saturated)

Anhydrous magnesium sulfate (MgSO₄)

Round-bottom flask

Dropping funnel

Magnetic stirrer

Reflux condenser

Separatory funnel

Rotary evaporator

Procedure:

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve

crotyl bromide in carbon tetrachloride.

Cool the flask in an ice bath.

Slowly add a solution of bromine in carbon tetrachloride dropwise from the dropping funnel

with continuous stirring. Maintain the temperature below 10 °C.
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After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2

hours, or until the reddish-brown color of bromine disappears.

Transfer the reaction mixture to a separatory funnel and wash with a 5% sodium thiosulfate

solution to remove any unreacted bromine.

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any acidic

byproducts.

Wash the organic layer with water.

Dry the organic layer over anhydrous magnesium sulfate.

Filter to remove the drying agent.

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude

1,2,3-tribromobutane.

The crude product can be further purified by vacuum distillation.

Dissolve Crotyl Bromide
in CCl4

Add Bromine Solution
(dropwise, <10°C)

Cool in ice bath Stir at Room Temp
(1-2 hours) Wash with Na2S2O3 (aq)Workup Wash with NaHCO3 (aq) Wash with Water Dry with MgSO4 Filter Evaporate Solvent Vacuum DistillationCrude Product Pure 1,2,3-Tribromobutane

Click to download full resolution via product page

Caption: Experimental workflow for the synthesis of 1,2,3-tribromobutane.

Spectroscopic Data
Experimental spectroscopic data for 1,2,3-tribromobutane is not readily available. However,

the expected spectral characteristics can be predicted based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of

multiple chiral centers and diastereomers. Protons on carbons bearing bromine atoms will be

deshielded and appear at higher chemical shifts. Spin-spin coupling between adjacent

protons will lead to complex splitting patterns.
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¹³C NMR: The carbon NMR spectrum is expected to show four distinct signals corresponding

to the four carbon atoms in the molecule. The carbons bonded to bromine will be shifted

downfield.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic C-H stretching

and bending vibrations. The C-Br stretching vibrations typically appear in the fingerprint region

(below 800 cm⁻¹).

Mass Spectrometry (MS): The mass spectrum is expected to show a molecular ion peak (M⁺)

and characteristic isotopic peaks (M+2, M+4, M+6) due to the presence of three bromine atoms

(⁷⁹Br and ⁸¹Br isotopes are in a roughly 1:1 ratio). Fragmentation would likely involve the loss of

bromine atoms and cleavage of the carbon-carbon bonds.

[C4H7Br3]+•
(Molecular Ion)

[C4H7Br2]+
(Loss of Br•)- Br•

[C3H5Br2]+
(Loss of CH2Br•)

- CH2Br•

[C2H4Br]+
(Loss of C2H3Br2•)

- C2H3Br•

[CH3CHBr]+
(alpha-cleavage)

- C2H3Br•

Click to download full resolution via product page

Caption: A plausible mass spectrometry fragmentation pathway for 1,2,3-tribromobutane.

Logical Relationships
1,2,3-Tribromobutane is one of several structural isomers of tribromobutane. The position of

the bromine atoms significantly influences the chemical and physical properties of these

isomers.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b13810187?utm_src=pdf-body-img
https://www.benchchem.com/product/b13810187?utm_src=pdf-body
https://www.benchchem.com/product/b13810187?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13810187?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer
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Caption: Structural isomers of tribromobutane.

Safety and Handling
Detailed safety information for 1,2,3-tribromobutane is not readily available. However, based

on the data for other brominated hydrocarbons, it should be handled with care in a well-

ventilated fume hood. Personal protective equipment, including gloves, safety glasses, and a

lab coat, should be worn. Brominated organic compounds can be irritants and may have other

toxicological effects.

Conclusion
1,2,3-Tribromobutane is a functionalized alkane with potential applications in organic

synthesis. This guide provides a summary of its known and predicted chemical and physical

properties. Further experimental investigation is needed to fully characterize this compound

and its reactivity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [1,2,3-Tribromobutane chemical and physical
properties]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13810187#1-2-3-tribromobutane-chemical-and-
physical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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